molecular formula C14H17N3O2 B6924935 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6924935
M. Wt: 259.30 g/mol
InChI Key: LWTATHWBCIHQKO-UHFFFAOYSA-N
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Description

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound with a unique structure that combines a pyrazole ring with a carboxamide group and a phenyl ring substituted with a tert-butoxy group

Properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-12-7-5-4-6-11(12)17-13(18)10-8-15-16-9-10/h4-9H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTATHWBCIHQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1NC(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

    Substitution of the phenyl ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butoxy)phenyl]-1H-pyrazole-4-carboxamide
  • N-[2-(methoxy)phenyl]-1H-pyrazole-4-carboxamide
  • N-[2-(ethoxy)phenyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1H-pyrazole-4-carboxamide is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and ability to interact with specific biological targets compared to similar compounds.

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